molecular formula C8H11FN2 B13180260 4-(2-Amino-1-fluoroethyl)aniline

4-(2-Amino-1-fluoroethyl)aniline

Cat. No.: B13180260
M. Wt: 154.18 g/mol
InChI Key: MIXGIEXWSKYASH-UHFFFAOYSA-N
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Description

4-(2-Amino-1-fluoroethyl)aniline is a para-substituted aniline derivative featuring a 2-amino-1-fluoroethyl group (-CH(NH₂)-CH₂F) at the benzene ring’s para position. The fluorine atom and amino group in the substituent likely influence its electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

4-(2-amino-1-fluoroethyl)aniline

InChI

InChI=1S/C8H11FN2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8H,5,10-11H2

InChI Key

MIXGIEXWSKYASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)F)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-1-fluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-Amino-1-fluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-fluoroethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the fluoro group can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 4-(2-Amino-1-fluoroethyl)aniline with structurally related aniline derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Applications Key Properties
4-(2-Amino-1-fluoroethyl)aniline -CH(NH₂)-CH₂F C₈H₁₀FN₂ 169.18 (theoretical) Not reported Pharmaceuticals, imaging agents (inferred) High polarity due to -NH₂ and -F; potential for hydrogen bonding
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine -O-CH₂CH₂¹⁸F (on tyrosine backbone) C₁₁H₁₃¹⁸FNO₃ 256.23 Not reported PET imaging for tumors High in vivo stability, tumor-specific uptake, low background accumulation
4-(1H-Imidazol-1-yl)aniline -C₃H₃N₂ (imidazole) C₉H₉N₃ 159.19 143–147 Pharmaceutical intermediates Aromatic heterocycle enhances π-stacking; solid crystalline form
4-(2-Fluorophenoxy)aniline -O-C₆H₄F (ortho-fluorophenoxy) C₁₂H₁₀FNO 219.21 Not reported Organic synthesis Electron-withdrawing -F may reduce basicity; ether linkage improves stability
4-(Thiophen-3-yl)aniline -C₄H₃S (thiophene) C₁₀H₉NS 175.25 99–103 Conductive polymers Sulfur atom enables charge transport; lower melting point due to reduced symmetry
4-[4-(2-Aminoethoxy)benzyl]aniline -CH₂-C₆H₄-O-CH₂CH₂NH₂ C₁₅H₁₈N₂O 254.32 Not reported Bioactive compounds (theoretical) Ether and amino groups enhance solubility and interaction with biomolecules

Physicochemical Properties

  • Melting Points : Fluorine’s small size and polarity may lower melting points compared to bulkier substituents (e.g., imidazole in 4-(1H-Imidazol-1-yl)aniline, m.p. 143–147°C vs. thiophene in 4-(Thiophen-3-yl)aniline, m.p. 99–103°C ).
  • Solubility: Amino and fluorine groups in 4-(2-Amino-1-fluoroethyl)aniline could enhance water solubility relative to nonpolar substituents like thiophene.

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